3-(4-Chlorophenyl)tropane-2-carboxylic acid methyl ester
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
RTI-31 undergoes various chemical reactions, including:
Oxidation: RTI-31 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert RTI-31 to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RTI-31 has several scientific research applications:
Mechanism of Action
RTI-31 exerts its effects by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . It binds to the dopamine transporter, serotonin transporter, and norepinephrine transporter, blocking the reuptake of these neurotransmitters and enhancing their signaling. This results in stimulant effects similar to those of cocaine but with greater potency and longer duration .
Comparison with Similar Compounds
RTI-31 is compared with other similar compounds such as WIN-35428, RTI-51, and RTI-113:
RTI-51: RTI-31 is 2.6 times more potent than RTI-51.
RTI-113: RTI-113 is less selective for the dopamine transporter compared to RTI-31 but has similar potency. The uniqueness of RTI-31 lies in its high potency, longer duration of action, and balanced reuptake inhibition of dopamine, serotonin, and norepinephrine.
Properties
CAS No. |
130342-80-2 |
---|---|
Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20ClNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
InChI Key |
ZEOHVQFWFVMPGM-YJNKXOJESA-N |
SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC |
Synonyms |
3-(4-chlorophenyl)tropane-2-carboxylic acid methyl ester RTI-COC 31 RTI-COC-31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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